tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
概要
説明
The compound “tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a bromo group, a trifluoromethyl group, and a carboxylate group. These groups are attached to a 5,6-dihydroimidazo[1,5-a]pyrazine core .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic core. The presence of the bromo and trifluoromethyl groups would likely have a significant impact on the electronic properties of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromo and trifluoromethyl groups, as well as the imidazo[1,5-a]pyrazine core. The bromo group could potentially undergo nucleophilic substitution reactions, while the trifluoromethyl group could influence the acidity of nearby protons .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo and trifluoromethyl groups could increase its density and boiling point compared to similar compounds without these groups .
科学的研究の応用
Optoelectronic Material Development
Lipunova et al. (2018) discussed the significant role of quinazoline and pyrimidine fragments in developing novel optoelectronic materials. The incorporation of these fragments into π-extended conjugated systems is highly valuable, leading to the creation of materials for various applications such as organic light-emitting diodes, white OLEDs, and highly efficient red phosphorescent OLEDs. This research highlights the potential of using tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate in the synthesis of optoelectronic materials due to its structural similarity with quinazoline derivatives (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Heterocyclic Compound Synthesis
The synthesis and applications of heterocyclic compounds, including pyrazines, have been extensively reviewed. Pareek and Kishor (2015) detailed the formation of quinoxaline and its analogs, which are vital in the synthesis of dyes, pharmaceuticals, and antibiotics. The study emphasizes the wide range of reactions and derivatives possible with these heterocyclic compounds, suggesting potential pathways and applications for this compound in the synthesis of complex molecules (Pareek & Kishor, 2015).
Catalytic and Medicinal Applications
Li et al. (2019) highlighted the importance of heterocyclic N-oxide derivatives, including those synthesized from imidazole, indazole, indole, pyridazine, pyrazine, pyridine, and pyrimidine, in organic synthesis, catalysis, and drug applications. The versatility and biological significance of these compounds suggest the potential of this compound in similar applications, especially in catalysis and medicinal chemistry (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Environmental and Sensory Applications
Liu and Mabury (2020) discussed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs). The study provides insights into the behavior and impact of these compounds in various environmental matrices and human tissues. Although this compound is not directly mentioned, the research on SPAs indicates the potential for studying the environmental and sensory applications of similar synthetic compounds (Liu & Mabury, 2020).
作用機序
将来の方向性
特性
IUPAC Name |
tert-butyl 1-bromo-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF3N3O2/c1-11(2,3)21-10(20)18-4-5-19-7(6-18)8(13)17-9(19)12(14,15)16/h4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHZDIVYRFEIBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(N=C2C(F)(F)F)Br)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152440-02-2 | |
Record name | tert-butyl 1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。